1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-(2-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-(2-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents might include hydrazine derivatives, aldehydes, and amines, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-(2-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(methylamino)methyl]-N’-(2-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(ethylamino)methyl]-N’-(2-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-(2-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N10O2 |
---|---|
Molecular Weight |
384.4g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-2-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C16H20N10O2/c1-3-25(4-2)10-12-13(20-24-26(12)15-14(17)22-28-23-15)16(27)21-19-9-11-7-5-6-8-18-11/h5-9H,3-4,10H2,1-2H3,(H2,17,22)(H,21,27)/b19-9+ |
InChI Key |
YEJWUOJMSAHWJM-DJKKODMXSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=N3 |
SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=N3 |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=N3 |
Origin of Product |
United States |
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